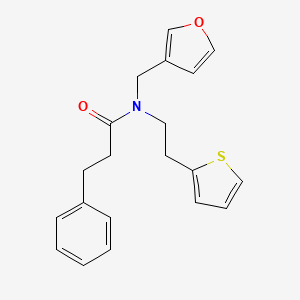

![molecular formula C25H24FN5O3 B2543780 1-({2-[3-(4-氟苯基)-1,2,4-恶二唑-5-基]-1H-吡咯-1-基}乙酰)-4-(2-甲氧基苯基)哌嗪 CAS No. 1260987-95-8](/img/structure/B2543780.png)

1-({2-[3-(4-氟苯基)-1,2,4-恶二唑-5-基]-1H-吡咯-1-基}乙酰)-4-(2-甲氧基苯基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine" is a structurally complex molecule that appears to be related to a family of compounds with potential biological activity. The presence of a piperazine ring, a common feature in many pharmaceuticals, suggests that this compound may interact with biological receptors or enzymes. The fluorophenyl and methoxyphenyl groups are also indicative of the molecule's potential for central nervous system activity, as these features are often found in CNS agents .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with the formation of a piperazine derivative followed by the introduction of various substituents. For example, the synthesis of a related fluorophenyl piperazine compound was achieved through electrophilic fluorination of a trimethylstannyl precursor, which was prepared using palladium catalysis . Similarly, the synthesis of oxadiazolyl piperazine derivatives involved a series of reactions including the use of single crystal X-ray diffraction to confirm the structures . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as single crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal . The piperazine ring often adopts a chair conformation, which is a stable configuration that could influence the compound's interaction with biological targets. Additionally, computational methods like density functional theory (DFT) calculations can predict reactive sites and provide insights into the electrophilic and nucleophilic nature of the molecules .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups like oxadiazole, which can participate in hydrogen bonding and other intermolecular interactions. These interactions are crucial for the compound's stability and its potential biological activity. For instance, intermolecular hydrogen bonds of the type C—H…O contribute to the crystal packing of oxadiazolyl piperazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including their antioxidant properties, have been evaluated using assays such as the ABTS radical cation scavenging and ferric reducing antioxidant power (FRAP) assay . These studies help in understanding the compound's stability and its potential as a therapeutic agent. The presence of substituents like the fluorophenyl group can significantly affect the molecule's activity, as seen in the antioxidant properties of related compounds .

科学研究应用

用于 PET 研究的放射性标记拮抗剂

- [18F]p-MPPF 作为 5-HT1A 受体的放射性标记拮抗剂:化合物 [18F]p-MPPF 是一种结构相关的哌嗪衍生物,已在 PET 研究中用于探索血清素能神经传递系统。这项研究展示了该化合物在了解血清素受体分布和功能方面的应用,这对于诊断和治疗各种神经和精神疾病至关重要 (Plenevaux 等,2000)。

哌嗪衍生物的合成和表征

- 哌嗪衍生物的合成、表征和生物学评价:另一项研究重点关注叔丁基 4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-羧酸盐的合成和表征。这项工作重点介绍了化学合成途径、晶体结构分析和初步生物活性评估,展示了该化合物在药物开发和材料科学应用中的潜力 (Sanjeevarayappa 等,2015)。

分子对接和生物活性筛选

- 哌嗪-唑-氟喹诺酮杂交体:对哌嗪-唑化合物与氟喹诺酮杂交体进行的研究涉及常规和微波辅助合成、生物筛选和分子对接研究。这些化合物表现出抗菌活性和 DNA 促旋酶抑制作用,表明它们作为治疗细菌感染的治疗剂的潜力 (Mermer 等,2019)。

抗惊厥和抗高血压作用

- 抗惊厥和抗高血压哌嗪衍生物:一项针对 1-取代吡咯烷-2-酮和吡咯烷衍生物(包括具有 3-(4-芳基哌嗪-1-基)丙基部分的化合物)的研究显示出显着的抗心律失常和抗高血压活性。这些发现表明哌嗪衍生物在开发心血管药物中的作用 (Malawska 等,2002)。

未来方向

属性

IUPAC Name |

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FN5O3/c1-33-22-7-3-2-5-20(22)29-13-15-30(16-14-29)23(32)17-31-12-4-6-21(31)25-27-24(28-34-25)18-8-10-19(26)11-9-18/h2-12H,13-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBBTELVYHYVLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

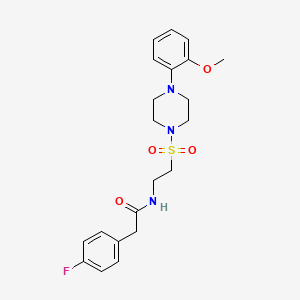

![3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2543698.png)

![4-(Trifluoromethyl)-1,5,6,7-Tetrahydro-2h-Cyclopenta[b]pyridin-2-One](/img/structure/B2543699.png)

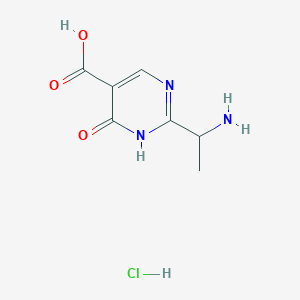

![Methyl 2-[4-(2-aminopropyl)phenoxy]acetate;hydrochloride](/img/structure/B2543700.png)

![2-Chloro-N-[[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl]methyl]pyridine-4-carboxamide](/img/structure/B2543702.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-cyclopentyl-1-methylpyrazole-4-carboxamide;hydrochloride](/img/structure/B2543706.png)

![2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B2543711.png)

![4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2543715.png)

![1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2543717.png)

![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543718.png)

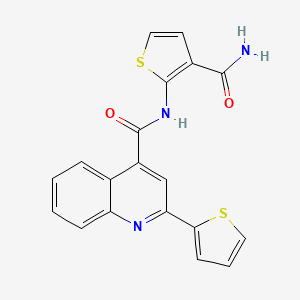

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2543720.png)